![molecular formula C14H18FNO4 B13966109 Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate](/img/structure/B13966109.png)
Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate is a chemical compound with the molecular formula C15H20FNO4. It is commonly used in organic synthesis and research due to its unique structural properties and reactivity. The compound features a fluorine atom, a tert-butoxycarbonyl (BOC) protected amine group, and a methyl ester group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate typically involves the following steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The BOC group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Hydrolysis: Sodium hydroxide or hydrochloric acid in water.
Major Products
Substitution: Products depend on the nucleophile used.
Deprotection: 4-{[(Amino)methyl]-2-fluorobenzoic acid.
Hydrolysis: 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate involves its reactivity due to the presence of the fluorine atom and the BOC-protected amine group. The fluorine atom can participate in various substitution reactions, while the BOC group can be selectively removed to reveal the free amine, which can then engage in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}benzoate: Similar structure but lacks the fluorine atom.
4-{[(tert-Butoxycarbonyl)amino]methyl}-3-methylbenzoic acid: Similar structure with a methyl group instead of a fluorine atom.
4-{[(tert-Butoxycarbonyl)amino]methyl}cyclohexanecarboxylic acid: Contains a cyclohexane ring instead of a benzene ring.
Uniqueness
The presence of the fluorine atom in Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate imparts unique reactivity and properties, making it distinct from its analogs. Fluorine atoms can significantly influence the electronic properties and reactivity of organic molecules, making this compound valuable in various synthetic applications.
Eigenschaften
Molekularformel |
C14H18FNO4 |
|---|---|
Molekulargewicht |
283.29 g/mol |
IUPAC-Name |
methyl 2-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(18)16-8-9-5-6-10(11(15)7-9)12(17)19-4/h5-7H,8H2,1-4H3,(H,16,18) |
InChI-Schlüssel |
FYXCQABALDJHBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C(=O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


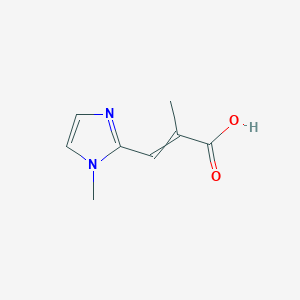
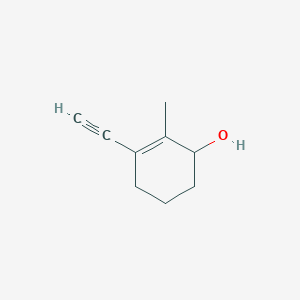
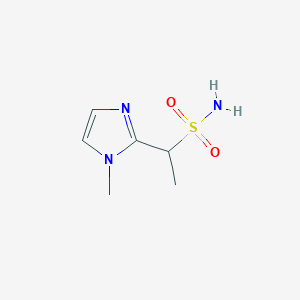
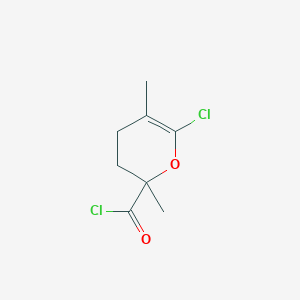
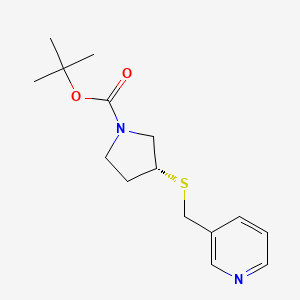
![(2R)-4-amino-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid](/img/structure/B13966059.png)

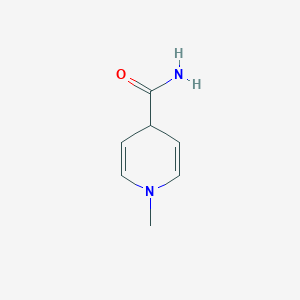
![1H-Pyrrolo[2,3-b]pyridine, 6-(difluoromethyl)-](/img/structure/B13966065.png)
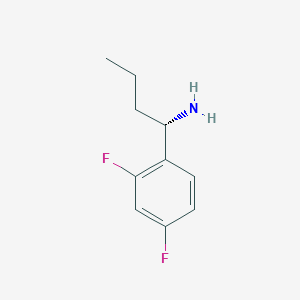
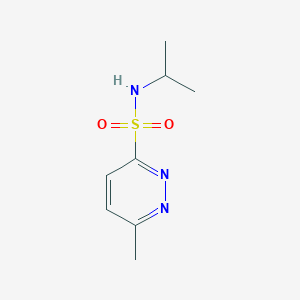
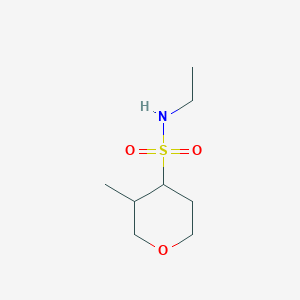
![Ethanol, 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester)](/img/structure/B13966093.png)
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13966100.png)
